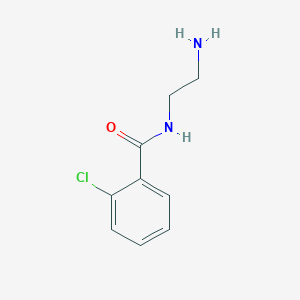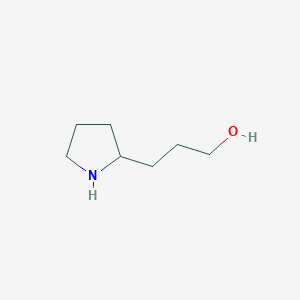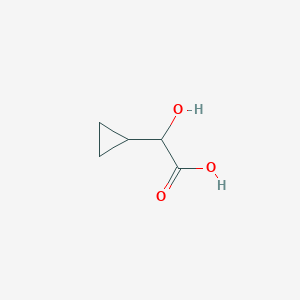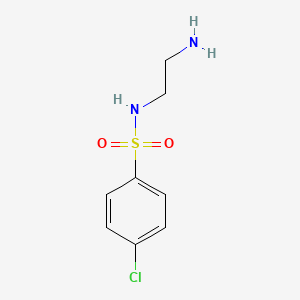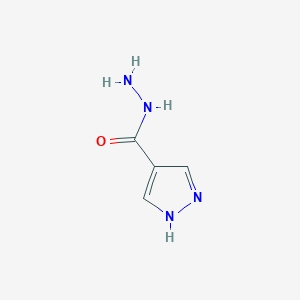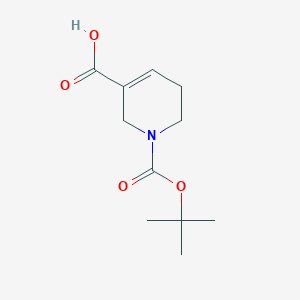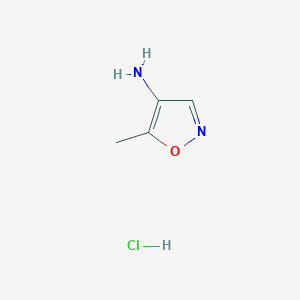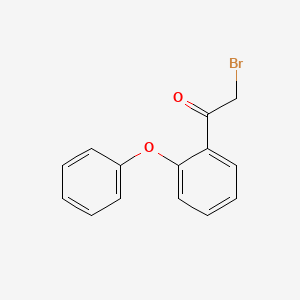
2-Bromo-1-(2-phenoxyphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(2-phenoxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates
2-Bromo-1-(2-phenoxyphenyl)ethanone is used in the synthesis of key intermediates in various chemical processes. For instance, it is utilized in the improvement of the synthetic technology of related compounds. One example is the synthesis of the key intermediate of Synephrine, 2-bromo-1-(4-hydroxyphenyl)ethanone, from 1-(4-hydroxyphenyl)ethanone using Br2 as a brominating agent. This process achieves a yield of 64.7% with a purity of 90.2%, highlighting the compound's efficiency in such reactions (Li Yu-feng, 2013).
Synthesis of Chalcone Analogues
Another application of this compound is in the synthesis of α,β-unsaturated ketones as chalcone analogues. This process involves an electron-transfer chain reaction between 2-nitropropane anion and α-bromoketones derived from nitrobenzene and nitrothiophene. This method can be used to synthesize a wide variety of chalcone analogues, demonstrating the compound's versatility in organic synthesis (Curti, Gellis, & Vanelle, 2007).
Selective α-monobromination of Alkylaryl Ketones
The compound is also significant in the selective α-monobromination of various alkylaryl ketones. A study investigated the selective α-monobromination of different alkylaryl ketones, including 1-(6-methoxynaphthalen-2-yl) ethanone and 1-(p-tolyl)ethanone, among others. This process demonstrated high yields and selectivity, illustrating the compound's utility in bromination reactions (W. Ying, 2011).
Solubility Properties in Organic Synthesis
The solubility properties of related bromo compounds, such as 1-Bromo-2-(p-nitrophenoxy)ethane, have been studied to optimize their separation and purification in organic synthesis. This is important for obtaining high-quality objective products in chemical processes (Liu Qiao-yun, 2004).
Radical-Scavenging Activity
Studies on natural bromophenols, closely related to this compound, have demonstrated significant radical-scavenging activities. These findings suggest potential applications in antioxidant and medicinal chemistry (Ke Li et al., 2007).
Safety and Hazards
“2-Bromo-1-(2-phenoxyphenyl)ethanone” is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective gear, and using only in a well-ventilated area .
Propiedades
IUPAC Name |
2-bromo-1-(2-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-10-13(16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRDQDVDGPRCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517379 | |
| Record name | 2-Bromo-1-(2-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94402-42-3 | |
| Record name | 2-Bromo-1-(2-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


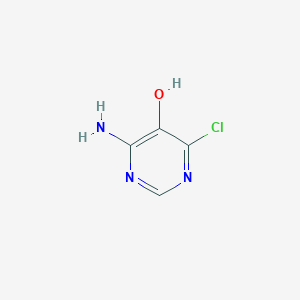
![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)
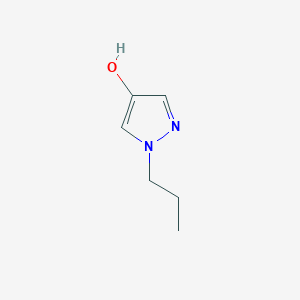
![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)
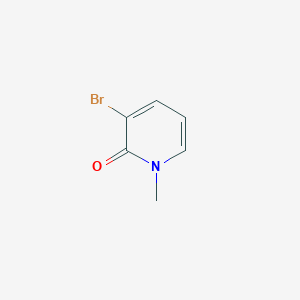
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)
